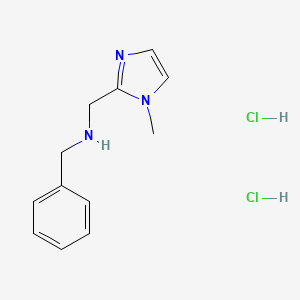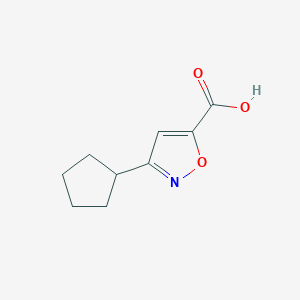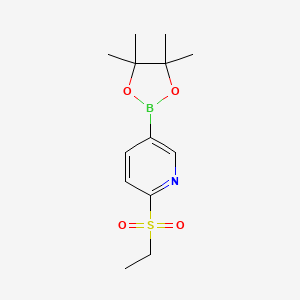![molecular formula C11H18ClN3O2 B1456229 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride CAS No. 1220017-34-4](/img/structure/B1456229.png)
2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride
説明
2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride (DMNPAH) is a synthetic derivative of nicotinic acid, also known as vitamin B3. It is an important compound in many scientific research applications, due to its unique properties and ability to interact with various biological systems. DMNPAH is a versatile compound that can be used in a variety of biochemical and physiological studies, and has been the subject of numerous studies.
科学的研究の応用
Synthesis and Biological Activity
2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride is used in the synthesis of novel compounds with potential biological activity. For instance, its reaction with N-protected L-amino acids leads to the formation of compounds that have shown antimicrobial activity. These synthesized compounds have been tested against bacteria like S. aureus and E. coli, showing activity comparable to that of ampicillin in some cases (Khattab, 2005).
Chemical Synthesis
This chemical is also involved in reactions leading to the synthesis of various other compounds. It has been used in the synthesis of basic 3‐(1‐acylaminobenzyl)‐2H‐1‐benzopyran‐2‐ones and other complex molecules, demonstrating its versatility in chemical synthesis (Bojilova & Ivanova, 1991).
Corrosion Inhibition
Another application of this compound is in corrosion inhibition. Studies have shown that derivatives of 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrazide are effective as corrosion inhibitors for metals like mild steel in acidic environments. This application is significant in industrial settings to protect metal infrastructure (Singh et al., 2016).
Structural Diversity in Chemistry
It is also instrumental in generating structurally diverse libraries of compounds. For instance, its derivative, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, has been used as a starting material in alkylation and ring closure reactions. These reactions have produced various compounds, including dithiocarbamates, thioethers, and different types of azoles (Roman, 2013).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for potential antidepressant effects. Various analogues have been created and tested for their pharmacological properties, showing promising results in animal models of depression (Clark et al., 1979).
作用機序
Target of Action
The primary target of 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride is the carboxyl group . This compound is a zero-length crosslinker used to couple carboxyl groups to primary amines .
Mode of Action
2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride interacts with its targets by forming an active intermediate with the carboxyl group under conditions where the pH value is 4.7-6.0 . This intermediate then reacts with primary amines .
Biochemical Pathways
The affected biochemical pathway involves the formation of amide bonds in peptide synthesis . This compound has been used in various applications, such as forming amide bonds in peptide synthesis, connecting haptens to carrier proteins to form immunogens, labeling nucleic acids through the 5’ phosphate group, and constructing biomolecules’ amine-reactive NHS esters .
Pharmacokinetics
It’s known that the intermediate formed in the reaction is unstable in aqueous solutions, so the two-step coupling procedure relies on n-hydroxysuccinimide (nhs) for stabilization .
Result of Action
The result of the action of 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride is the formation of amide bonds, which are crucial in the structure and function of proteins . This compound also enables the labeling of nucleic acids and the construction of amine-reactive NHS esters in biomolecules .
Action Environment
The action of 2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride is influenced by environmental factors such as pH. The reactivity of this compound with carboxyl groups to form an active intermediate occurs optimally at a pH of 4.7-6.0 . The stability of the intermediate in aqueous solutions also affects the compound’s action, efficacy, and stability .
特性
IUPAC Name |
2-[3-(dimethylamino)propylamino]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2)8-4-7-13-10-9(11(15)16)5-3-6-12-10;/h3,5-6H,4,7-8H2,1-2H3,(H,12,13)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPOPNTUIBIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C=CC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride | |
CAS RN |
1220017-34-4 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[3-(dimethylamino)propyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid](/img/structure/B1456150.png)


amine](/img/structure/B1456154.png)

![4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456157.png)





